(2E)-N-(4-methylphenyl)but-2-enediamide
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Overview
Description
(2E)-N-(4-methylphenyl)but-2-enediamide, also known as MBDA, is a chemical compound that belongs to the class of organic compounds called benzamides. MBDA has been studied for its potential use in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-(4-methylphenyl)but-2-enediamide is not fully understood. However, studies have suggested that (2E)-N-(4-methylphenyl)but-2-enediamide may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. (2E)-N-(4-methylphenyl)but-2-enediamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2E)-N-(4-methylphenyl)but-2-enediamide has been shown to have a number of biochemical and physiological effects. Studies have shown that (2E)-N-(4-methylphenyl)but-2-enediamide can reduce the production of pro-inflammatory cytokines, which are proteins that play a role in inflammation. (2E)-N-(4-methylphenyl)but-2-enediamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
(2E)-N-(4-methylphenyl)but-2-enediamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have anti-cancer and anti-inflammatory properties. However, there are also limitations to the use of (2E)-N-(4-methylphenyl)but-2-enediamide in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Future Directions
There are a number of future directions for research on (2E)-N-(4-methylphenyl)but-2-enediamide. One area of research is to further investigate its mechanism of action and how it interacts with specific enzymes and proteins in the body. Another area of research is to explore its potential use in combination with other anti-cancer or anti-inflammatory agents. Additionally, more research is needed to determine the potential side effects of (2E)-N-(4-methylphenyl)but-2-enediamide and its safety for use in humans.
Synthesis Methods
The synthesis of (2E)-N-(4-methylphenyl)but-2-enediamide involves the reaction of 4-methylbenzoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. This reaction results in the formation of (2E)-N-(4-methylphenyl)but-2-enediamide as a white solid with a melting point of 106-108°C. The purity of (2E)-N-(4-methylphenyl)but-2-enediamide can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
(2E)-N-(4-methylphenyl)but-2-enediamide has been studied for its potential use in various scientific research applications. One of the most promising applications of (2E)-N-(4-methylphenyl)but-2-enediamide is in the field of cancer research. Studies have shown that (2E)-N-(4-methylphenyl)but-2-enediamide has anti-cancer properties and can inhibit the growth of cancer cells. (2E)-N-(4-methylphenyl)but-2-enediamide has also been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in the body.
properties
IUPAC Name |
(E)-N'-(4-methylphenyl)but-2-enediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQKHZYECKKBBZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(p-tolyl)fumaramide |
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